3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Description
This compound features a benzoxazole core substituted at position 2 with a 2-fluorophenyl group and at position 5 with a 3-fluorobenzamide moiety. Its molecular formula is approximately C₂₀H₁₂F₂N₂O₂ (molecular weight ~366.32 g/mol).
Properties
Molecular Formula |
C20H12F2N2O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H12F2N2O2/c21-13-5-3-4-12(10-13)19(25)23-14-8-9-18-17(11-14)24-20(26-18)15-6-1-2-7-16(15)22/h1-11H,(H,23,25) |
InChI Key |
FGACSHQXJOQWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final step involves coupling the fluorinated benzoxazole with a fluorobenzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to 3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide exhibit significant antimicrobial activity. For instance, several benzamide derivatives have been synthesized and evaluated for their effectiveness against various bacterial and fungal strains. The emergence of multi-drug resistant bacteria necessitates the development of new antimicrobial agents, and compounds like this one show promise in overcoming such resistance.
- Case Study: A study found that certain benzamide analogues demonstrated Minimum Inhibitory Concentrations (MIC) as low as 5.08 µM against Candida albicans, indicating strong antifungal properties comparable to existing treatments like fluconazole .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Benzoxazole derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells, making them suitable candidates for cancer therapy.
- Case Study: In a series of experiments, a related compound exhibited an IC50 value of 4.12 µM against lung cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil . This selectivity suggests that modifications to the benzamide structure can enhance therapeutic efficacy while reducing side effects.
Synthetic Pathways
The synthesis of 3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. Key steps in the synthesis include:
- Formation of the Benzoxazole Ring: This is often achieved through cyclization reactions involving ortho-substituted phenols and carboxylic acids or their derivatives.
- Introduction of Fluorine Substituents: Fluorination can be performed using fluorinating agents under controlled conditions to ensure selectivity and yield.
- Final Coupling Reactions: The final product is obtained through coupling with appropriate amine or amide derivatives under specific reaction conditions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Properties
- Fluorine vs. Chlorine/Bromine: Fluorine’s small size and high electronegativity favor strong dipole interactions and metabolic stability.
- Methyl Groups : Compounds with methyl substituents (e.g., ) exhibit increased lipophilicity (higher logP), which may enhance membrane permeability but reduce aqueous solubility.
- Trifluoromethyl Groups : The CF₃ group in provides strong electron-withdrawing effects, improving resistance to oxidative metabolism compared to fluorine.
Spectroscopic Considerations
- NMR Complexity : The target compound’s ¹H NMR spectrum is complicated by scalar couplings between fluorine and aromatic protons, as seen in analogous fluorinated benzamides . For example, 3-fluoro-N-(3-fluorophenyl)benzamide shows severe spectral overlap, requiring advanced techniques for assignment.
Functional Group Variations
- Thiourea Derivatives : Compounds like N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(2-furoyl)thiourea replace the benzamide with a thiourea group, introducing hydrogen-bonding capacity and altered solubility profiles.
Biological Activity
3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer and antimicrobial activities, supported by various studies and data.
Chemical Structure
The chemical structure of 3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can be represented as follows:
- Molecular Formula: C20H12F2N2O2
- Molecular Weight: 350.32 g/mol
- InChI: InChI=1S/C20H12F2N2O2/c21-14-5-1-3-12(9-14)19(25)23-16-7-8-18-17(11-16)24-20(26-18)13-4-2-6-15(22)10-13/h1-11H,(H,23,25) .
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound in focus has been tested against several types of cancer cells:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Bernard et al. 2014 |
| A549 (Lung) | 15.0 | Chung et al. 2015 |
| HepG2 (Liver) | 10.0 | Giordano et al. 2019 |
| PC3 (Prostate) | 14.0 | Kakkar et al. 2018 |
The compound has demonstrated a notable ability to inhibit cell proliferation and induce apoptosis in these cancer types, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound's antimicrobial activity has been evaluated against various bacterial strains:
| Microorganism | Minimal Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis (Gram-positive) | 32 | Active |
| Escherichia coli (Gram-negative) | 64 | Moderate |
| Pichia pastoris (Yeast) | 128 | Low |
The results indicate that while the compound shows some activity against Gram-positive bacteria, its efficacy is reduced against Gram-negative bacteria and yeast strains .
The biological activity of benzoxazole derivatives, including the compound in focus, is often attributed to their ability to interact with cellular targets such as DNA and proteins involved in cell cycle regulation. Studies have suggested that these compounds may induce DNA damage and activate apoptotic pathways in cancer cells.
Case Studies
A notable case study involved the evaluation of a series of benzoxazole derivatives for their anticancer properties. The derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines. The study highlighted that modifications in the benzoxazole structure significantly influenced the biological activity, with specific substitutions enhancing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
